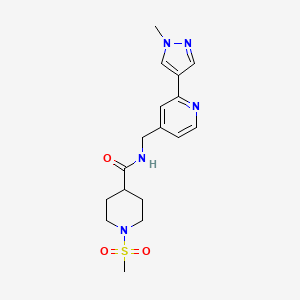

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-21-12-15(11-20-21)16-9-13(3-6-18-16)10-19-17(23)14-4-7-22(8-5-14)26(2,24)25/h3,6,9,11-12,14H,4-5,7-8,10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVISNKFEPINIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structure, it’s plausible that the compound could bind to its target(s) and modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Given the lack of specific target information, it’s difficult to predict which pathways might be impacted.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without information on the compound’s targets and mode of action, it’s challenging to predict its potential effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its target(s). Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these environmental factors might influence its activity.

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions. It can be derived from the coupling of pyrazole and pyridine intermediates through methods such as the Suzuki-Miyaura coupling reaction. The synthesis process is characterized by the following steps:

- Preparation of Pyrazole Intermediate : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Preparation of Pyridine Intermediate : The pyridine ring can be synthesized using the Hantzsch pyridine synthesis method.

- Coupling Reaction : The pyrazole and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

These methods yield compounds that exhibit various biological activities, which are discussed in subsequent sections.

Anticancer Properties

Research has shown that compounds containing the 1-methyl-1H-pyrazole structure exhibit significant anticancer activity. For instance, derivatives of 1H-pyrazole have been reported to inhibit the growth of several cancer cell types, including lung, breast (MDA-MB-231), colorectal, and prostate cancers . The mechanisms by which these compounds exert their anticancer effects include:

- Inhibition of Topoisomerase : This mechanism disrupts DNA replication and transcription.

- Alkylation of DNA : This leads to DNA damage and apoptosis in cancer cells.

- Inhibition of Tubulin Polymerization : This affects mitotic spindle formation, leading to cell cycle arrest.

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties. Studies indicate that pyrazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Study on Antiproliferative Effects : A study demonstrated that a series of pyrazole-containing compounds showed antiproliferative effects against various cancer cell lines, suggesting their potential use as anticancer agents .

- In Vivo Studies : In vivo experiments indicated that certain derivatives could significantly reduce tumor size in animal models, supporting their therapeutic potential against cancer .

- Molecular Modeling Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression, providing insights into their mechanism of action .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit promising anticancer properties. For instance, derivatives with sulfonamide groups have shown cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells . The mechanism of action often involves apoptosis induction and inhibition of cell proliferation.

AMPK Inhibition

Research has suggested that derivatives of pyrazole compounds can serve as AMPK (AMP-activated protein kinase) inhibitors, which are vital in regulating cellular energy homeostasis . The inhibition of AMPK has implications for metabolic disorders and cancer therapy, making this compound a candidate for further investigation in these areas.

Diabetes Management

Some studies have explored the anti-diabetic potential of related compounds, focusing on their ability to inhibit α-glucosidase activity . This activity is crucial for managing postprandial blood glucose levels, indicating a possible application in diabetes treatment.

Case Study 1: Anticancer Evaluation

In a study evaluating various sulfonamide derivatives, researchers synthesized multiple compounds including those based on the pyrazole structure. These compounds were tested against several cancer cell lines, revealing significant cytotoxicity and apoptotic effects in vitro . The findings suggest that structural modifications can enhance anticancer activity.

Case Study 2: AMPK Inhibition

A related compound was synthesized and characterized for its potential as an AMPK inhibitor. The study demonstrated that specific modifications to the pyrazole structure could lead to increased potency against AMPK, suggesting that this compound may follow similar trends .

Comparison with Similar Compounds

a. Piperidine-4-carboxamide Derivatives

- Compound 27e (): Features a (1-methyl-1H-pyrazol-3-yl)methyl group instead of the target compound’s pyridin-4-ylmethyl-pyrazole. Despite structural similarity, its synthesis yield was only 18%, suggesting steric or electronic challenges in coupling the pyrazol-3-ylmethyl amine .

- Compound 27g (): Substituted with a 2-(pyridin-4-yl)ethyl group, achieving an 80% yield. The extended ethyl spacer and pyridin-4-yl group may improve reactivity and binding affinity compared to bulkier substituents .

b. Methylsulfonyl vs. Alternative Substituents

- Voltage-Dependent Sodium Channel Blockers (): Compounds like N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide highlight the role of methylsulfonyl groups in enhancing target engagement. The sulfonamide group in the target compound may similarly stabilize protein-ligand interactions via hydrogen bonding .

- (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): Replacing methylsulfonyl with a naphthalenylethyl group introduces hydrophobic bulk, which may trade metabolic stability for increased lipophilicity and membrane permeability .

Key Observations :

Yield and Reactivity : Pyridin-4-yl derivatives (e.g., 27g) exhibit higher synthetic yields than pyrazolyl analogs (e.g., 27e), likely due to improved amine nucleophilicity or reduced steric hindrance .

Biological Target Specificity: Methylsulfonyl groups correlate with ion channel modulation (), while pyridyl/pyrazolyl substituents are linked to antiviral activity ().

Metabolic Stability : Methylsulfonyl groups reduce susceptibility to oxidative metabolism compared to alkyl or aryl ethers, as seen in naphthalenylethyl derivatives .

Physicochemical Properties

- LogP : The target compound’s LogP is expected to be lower than naphthalene-containing analogs () due to the polar methylsulfonyl group, enhancing aqueous solubility.

- Hydrogen Bonding: The sulfonamide and carboxamide groups provide multiple hydrogen bond acceptors/donors, critical for target binding, as validated in sodium channel blockers () .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how are intermediates characterized?

Answer:

The synthesis typically involves a multi-step approach, starting with the preparation of the pyrazole-pyridine core. A key intermediate, such as 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine, can be coupled with a sulfonylated piperidine precursor via Buchwald-Hartwig amination or copper-catalyzed cross-coupling (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours). Final steps include purification via column chromatography (e.g., ethyl acetate/hexane gradients) . Characterization employs:

- ¹H/¹³C NMR to verify proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., ESI m/z 215 [M+H]⁺) .

- Melting point analysis to assess purity (e.g., 104–107°C) .

Basic: Which in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

Initial screening should focus on target-specific assays:

- Kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors).

- Cellular viability assays (MTT or CellTiter-Glo) in cancer or immune cell lines, given structural similarities to kinase-targeting pyrazole derivatives .

- Enzyme-linked immunosorbent assays (ELISA) to quantify cytokine modulation if immunomodulatory activity is hypothesized .

Advanced: How can low-yield steps in the synthesis (e.g., <20% yield) be optimized?

Answer:

Low yields in coupling or cyclization steps can be addressed via:

- Design of Experiments (DoE): Systematic variation of catalysts (e.g., Pd vs. Cu), solvents (DMSO vs. DMF), and temperature .

- Flow chemistry: Continuous processing improves mixing and heat transfer, critical for exothermic reactions .

- Microwave-assisted synthesis: Reduces reaction time for steps requiring prolonged heating (e.g., 48 hours to 2 hours) .

Advanced: What structural modifications to the piperidine-sulfonyl group enhance target binding affinity?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Sulfonyl group replacement: Substituting methylsulfonyl with trifluoromethanesulfonyl improves electrophilicity and kinase inhibition .

- Piperidine ring substitution: Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhances hydrophobic interactions with ATP-binding pockets .

- Steric effects: Bulky substituents on the piperidine ring may reduce off-target binding; molecular docking can predict steric clashes .

Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?

Answer:

Contradictions often arise from assay variability or subtle structural differences. Mitigation strategies include:

- Orthogonal assays: Validate activity using both biochemical (e.g., kinase activity) and cellular (e.g., proliferation) readouts .

- Metabolic stability testing: Assess whether differences in activity stem from pharmacokinetic factors (e.g., CYP450 metabolism) using liver microsomes .

- Crystallography: Compare binding modes of analogs with target proteins to identify critical interactions .

Basic: What purity thresholds and analytical methods are critical for preclinical studies?

Answer:

- Purity: ≥95% by HPLC, validated using a C18 column with UV detection at 254 nm .

- Residual solvent analysis: GC-MS to ensure compliance with ICH Q3C guidelines (e.g., DMSO < 5000 ppm) .

- Elemental analysis: Confirm C/H/N ratios within 0.4% of theoretical values .

Advanced: What strategies improve solubility and bioavailability of this hydrophobic compound?

Answer:

- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .

- Nanoparticle formulation: Use PEGylated liposomes or polymeric micelles to enhance aqueous dispersion .

- Co-crystallization: Co-formulate with cyclodextrins or succinic acid to improve dissolution rates .

Notes

- Methodological answers prioritize experimental design and data-driven optimization.

- Advanced questions emphasize SAR, mechanistic studies, and resolving technical challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.